2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate

Catalog No.
S13625027
CAS No.
M.F
C27H32N2O4
M. Wt
448.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diaza...

Product Name

2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate

IUPAC Name

7-O-tert-butyl 2-O-(9H-fluoren-9-ylmethyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate

Molecular Formula

C27H32N2O4

Molecular Weight

448.6 g/mol

InChI

InChI=1S/C27H32N2O4/c1-26(2,3)33-25(31)28-14-12-27(13-15-28)17-29(18-27)24(30)32-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,23H,12-18H2,1-3H3

InChI Key

FIYCZCNUWQRSOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

The compound 2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate is a complex organic molecule characterized by its unique spirocyclic structure and the presence of a fluorene moiety. This compound features a diazaspiro framework, which is notable for its potential applications in medicinal chemistry and organic synthesis. The molecular formula is C22H34N2O4C_{22}H_{34}N_2O_4, and it contains various functional groups, including carboxylates that enhance its reactivity and solubility in organic solvents.

Such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxyl groups can be removed, leading to the formation of new compounds.
  • Nucleophilic substitutions: The nitrogen atoms in the diazaspiro structure can act as nucleophiles, allowing for further functionalization.

Compounds with a similar structural framework have been investigated for their biological activities, including:

  • Antimicrobial properties: Some derivatives exhibit activity against various bacterial strains.
  • Anticancer potential: Certain spirocyclic compounds have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective effects: Research indicates potential benefits in neurodegenerative disease models.

The synthesis of this compound generally involves several steps:

  • Formation of the spirocyclic structure: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the fluorene moiety: This typically involves reactions with derivatives of fluorene that provide the necessary functional groups for coupling.
  • Carboxylation: The introduction of carboxylic acid derivatives can be performed using carbon dioxide or carbonyl compounds under specific conditions.

For example, a common method might involve starting from a tert-butyl derivative and employing coupling reactions to build the diazaspiro framework followed by functionalization with carboxylic acids.

This compound has potential applications in various fields:

  • Medicinal Chemistry: As a scaffold for developing new drugs targeting specific biological pathways.
  • Material Science: Its unique structure may lend itself to applications in polymers or other materials requiring specific mechanical properties.
  • Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Studies on the interactions of this compound with biological targets are essential to understand its potential therapeutic effects. These studies may include:

  • Binding affinity assays: To evaluate how well the compound interacts with specific enzymes or receptors.
  • In vitro studies: To assess cellular responses to treatment with this compound and its derivatives.
  • In vivo studies: To evaluate pharmacokinetics and pharmacodynamics in animal models.

Several compounds share structural similarities with 2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylateSpirocyclic structure with diaza linkagesSimpler structure compared to the target compound
Di-tert-butyl(9H-fluoren-9-yl)silaneContains fluorene but lacks diazaspiro frameworkMore stable due to silicon presence
7-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl esterSimilar spirocyclic structureMethyl substitution alters reactivity

These compounds highlight the uniqueness of 2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate due to its combination of fluorene and diazaspiro structures, providing distinct chemical properties and potential applications not found in simpler analogs.

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Exact Mass

448.23620751 g/mol

Monoisotopic Mass

448.23620751 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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